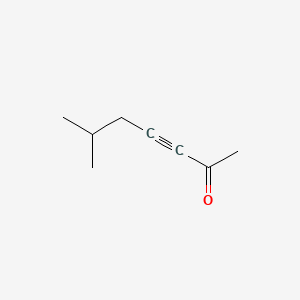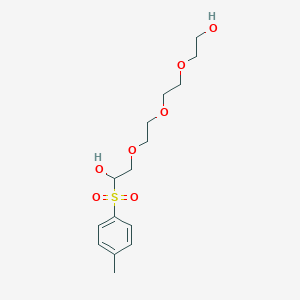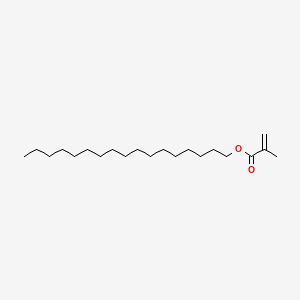
Heptadecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and heptadecanol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers. Its chemical formula is C21H40O2, and it has a molecular weight of 324.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecyl methacrylate can be synthesized through the esterification of methacrylic acid with heptadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Heptadecanol→Heptadecyl Methacrylate+Water
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The process may include steps such as purification through distillation to remove unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Can be carried out under mild conditions with appropriate catalysts.
Major Products:
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and sealants.
Wissenschaftliche Forschungsanwendungen
Heptadecyl methacrylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism of action of heptadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as AIBN . The resulting polymers exhibit properties such as hydrophobicity, flexibility, and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Heptadecyl methacrylate can be compared with other methacrylates such as:
Methyl Methacrylate (MMA): Known for its use in acrylic glass production.
Ethyl Methacrylate (EMA): Used in dental materials and coatings.
Butyl Methacrylate (BMA): Employed in adhesives and sealants.
Uniqueness: this compound stands out due to its long hydrophobic chain, which imparts unique properties such as enhanced hydrophobicity and flexibility to the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties make it an essential component in the synthesis of high-performance materials
Eigenschaften
CAS-Nummer |
6140-75-6 |
|---|---|
Molekularformel |
C21H40O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
heptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |
InChI-Schlüssel |
PAIQEFSJYGYULU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


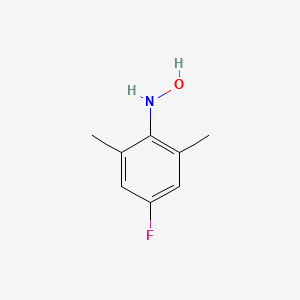

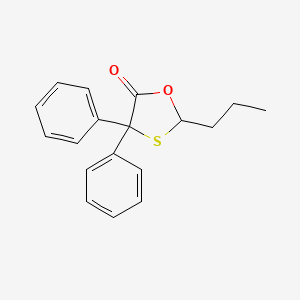

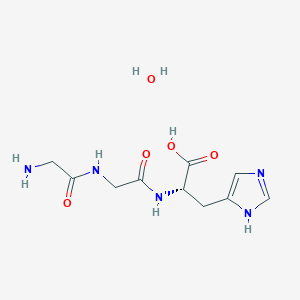

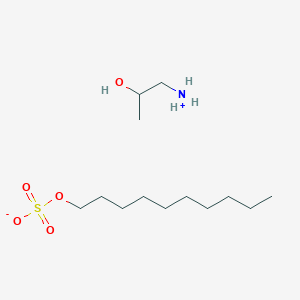
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
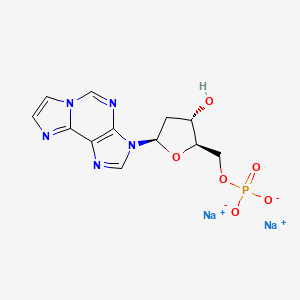

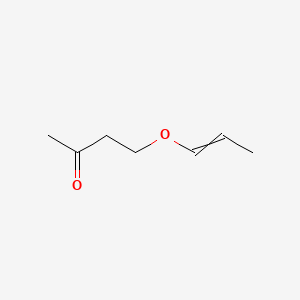
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
